molecular formula C9H10BrFO2 B6293027 1-Bromo-3-ethoxy-4-fluoro-2-methoxybenzene CAS No. 2384557-49-5

1-Bromo-3-ethoxy-4-fluoro-2-methoxybenzene

Cat. No.: B6293027
CAS No.: 2384557-49-5
M. Wt: 249.08 g/mol
InChI Key: ASYKSVFOPJQUPI-UHFFFAOYSA-N
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Description

1-Bromo-3-ethoxy-4-fluoro-2-methoxybenzene is an organic compound with the molecular formula C9H10BrFO2 and a molecular weight of 249.08 g/mol . This compound is characterized by the presence of bromine, ethoxy, fluoro, and methoxy substituents on a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-Bromo-3-ethoxy-4-fluoro-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-ethoxy-4-fluoro-2-methoxybenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide . The reaction conditions often include a solvent like acetic acid or dichloromethane and are carried out at room temperature or slightly elevated temperatures.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

1-Bromo-3-ethoxy-4-fluoro-2-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions. Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.

    Oxidation Reactions: The ethoxy and methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the fluoro group to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aniline derivative, while oxidation can produce a benzoic acid derivative.

Scientific Research Applications

1-Bromo-3-ethoxy-4-fluoro-2-methoxybenzene has several applications in scientific research, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and materials science compounds.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body. Its unique substituents allow for the fine-tuning of biological activity and pharmacokinetic properties.

    Material Science: It is utilized in the synthesis of polymers and other materials with specific electronic or optical properties. The presence of fluoro and methoxy groups can enhance the stability and performance of these materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethoxy-4-fluoro-2-methoxybenzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .

In biological systems, the compound’s mechanism of action would depend on its specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular signaling or metabolic processes.

Comparison with Similar Compounds

1-Bromo-3-ethoxy-4-fluoro-2-methoxybenzene can be compared with other similar compounds, such as:

    1-Bromo-3-fluoro-2-methoxybenzene: Lacks the ethoxy group, which may result in different reactivity and applications.

    This compound: Similar structure but with different substituents, leading to variations in chemical and biological properties.

    4-Bromo-2-fluoro-3-methoxybenzaldehyde:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical behavior and applications.

Properties

IUPAC Name

1-bromo-3-ethoxy-4-fluoro-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO2/c1-3-13-9-7(11)5-4-6(10)8(9)12-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYKSVFOPJQUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1OC)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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